molecular formula C12H9NO3 B3066762 6-Phenylpyridine-2-carboxylic acid N-oxide CAS No. 888721-07-1

6-Phenylpyridine-2-carboxylic acid N-oxide

Cat. No.: B3066762
CAS No.: 888721-07-1
M. Wt: 215.2 g/mol
InChI Key: HMFVEVMNCGZAOC-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-carboxylic acid N-oxide (CAS 888721-07-1) is an aromatic carboxylic acid with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol. This compound serves as a versatile precursor and ligand in scientific research, particularly in the synthesis and structural characterization of metal-organic complexes. Its utility is demonstrated in the preparation of dinuclear gadolinium(III) complexes, where the 6-phenylpyridine-2-carboxylate anion acts as a key bridging ligand. These complexes have shown excellent photocatalytic activity for CO2 reduction, producing carbon monoxide (CO) and methane (CH4), which highlights the compound's value in developing catalysts for carbon capture and utilization technologies. The compound's structure, featuring a carboxylic acid group and an N-oxide on the pyridine ring, makes it a valuable building block in coordination chemistry . This product is intended for research and industrial applications only and is not designed for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-6-phenylpyridin-1-ium-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)11-8-4-7-10(13(11)16)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFVEVMNCGZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610609
Record name 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888721-07-1
Record name 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Phenylpyridine 2 Carboxylic Acid N Oxide and Its Precursors

Direct N-Oxidation of 6-Phenylpyridine-2-carboxylic acid Derivatives

Direct oxidation of the nitrogen atom in the 6-phenylpyridine-2-carboxylic acid scaffold is the most common and straightforward approach to obtaining the target N-oxide. This transformation can be accomplished using a range of oxidizing systems, from traditional peroxy acids to advanced catalytic methods.

Traditional methods for pyridine (B92270) N-oxidation frequently employ peroxy acids. A combination of hydrogen peroxide (H2O2) in acetic acid (AcOH) is a widely used reagent system for this purpose. arkat-usa.orgyoutube.com This mixture forms peracetic acid in situ, which then acts as the oxygen donor. For instance, picolinic acid has been successfully converted to its N-oxide using this method. arkat-usa.org The reaction typically involves heating the pyridine derivative with an excess of 30% aqueous H2O2 in glacial acetic acid. arkat-usa.orggoogle.com

meta-Chloroperoxybenzoic acid (m-CPBA) is another powerful and commonly used peracid for the N-oxidation of a wide array of nitrogen-containing heterocycles, including pyridines. rsc.orgorganic-chemistry.org It is known for its effectiveness under mild conditions. organic-chemistry.org The oxidation of 3-substituted pyridines to their corresponding N-oxides with m-CPBA has been shown to give higher yields compared to other oxidizing agents like H2O2 in acetic acid. arkat-usa.org The process generally involves stirring the pyridine substrate with m-CPBA in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. google.com

Table 1: N-Oxidation with Classical Oxidizing Agents
Pyridine SubstrateOxidizing SystemSolventConditionsYieldReference
Picolinic acidH₂O₂/AcOHAcetic AcidRefluxGood arkat-usa.org
2-Chloro-5-methylpyridinem-CPBADichloromethane0-25°C, 24h90% google.com
3-Substituted Pyridinesm-CPBANot specifiedNot specifiedExcellent arkat-usa.org

To enhance efficiency and selectivity, metal-based catalysts are often employed with a primary oxidant like hydrogen peroxide. Methyltrioxorhenium (MTO, MeReO3) is a highly effective catalyst for the N-oxidation of pyridines using H2O2. arkat-usa.orgthieme-connect.com This system is notable for its high yields, even with only catalytic amounts (0.2-0.5 mol%) of MTO. arkat-usa.org The reaction proceeds smoothly at room temperature, and the catalyst can be used for a variety of substituted pyridines. thieme-connect.com

Manganese porphyrin complexes, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], also serve as excellent catalysts for N-oxidation with H2O2. arkat-usa.org These bio-inspired catalysts can convert various pyridine derivatives into their N-oxides in good yields. The reaction is typically performed in the presence of a cocatalyst like ammonium (B1175870) acetate (B1210297) in a mixed solvent system such as CH2Cl2/CH3CN. arkat-usa.org

Table 2: Metal-Catalyzed N-Oxidation
CatalystOxidantSubstrate ExampleConditionsYieldReference
Methyltrioxorhenium (MTO)30% aq. H₂O₂1H-imidazo[4,5-c]pyridineMethanol, rt, 2h73% thieme-connect.com
Mn(TDCPP)ClH₂O₂Various PyridinesNH₄OAc, CH₂Cl₂/CH₃CNGood arkat-usa.org

Modern organic synthesis has introduced novel reagents that offer high reactivity and selectivity under mild conditions. Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a powerful yet gentle oxidizing agent. wikipedia.org It effectively oxidizes 2-substituted pyridines and other N-containing heterocycles to their corresponding N-oxides, often quantitatively, with acetone being the only byproduct. arkat-usa.orgresearchgate.net The reactions are typically carried out in acetone at room temperature. researchgate.net

Bis(trimethylsilyl)peroxide (BTSP), often used in conjunction with a catalyst like methyltrioxorhenium (MTO) or perrhenic acid, provides another route for N-oxidation. arkat-usa.org For example, methyl isonicotinate (B8489971) can be oxidized to its N-oxide by treating it with BTSP in the presence of perrhenic acid in dichloromethane at room temperature. arkat-usa.org

For reasons of safety, cost, and handling, the in situ generation of peroxyacids is an attractive alternative to using isolated reagents like m-CPBA, especially on an industrial scale. acs.org This can be achieved by reacting a carboxylic acid or its anhydride (B1165640) with hydrogen peroxide. acs.orgnih.gov For instance, sodium perborate (B1237305) in acetic acid is an effective system that generates peracetic acid for the oxidation of azines to N-oxides. organic-chemistry.org Another common method involves using urea-hydrogen peroxide (UHP), a stable and inexpensive solid, which acts as an efficient oxygen source for the N-oxidation of nitrogen heterocycles. organic-chemistry.org More recently, polymer-supported maleic anhydride has been used as a recyclable mediator for N-oxidation with H2O2, offering an eco-friendly and industrially viable process. nih.gov

Alternative Synthetic Routes to Pyridine N-oxide Frameworks

Beyond direct oxidation, the pyridine N-oxide core can be constructed through alternative synthetic strategies, such as the transformation of other heterocyclic systems.

An alternative pathway to substituted pyridine N-oxides involves the ring transformation of isoxazoles. arkat-usa.org This method can proceed through an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole (B147169) and an electron-rich olefin, such as an enamine. rsc.orgrsc.org The initial [4+2] cycloaddition product undergoes ring-opening to yield an N-oxide intermediate. rsc.orgrsc.org For example, 5-cyanomethyl-2-isoxazolines have been shown to react with a catalytic amount of a base like DBU in boiling xylene to form 6-substituted-2-aminopyridine N-oxides. arkat-usa.org This approach allows for the construction of the pyridine N-oxide ring with specific substitution patterns that might be difficult to achieve through direct functionalization of a pre-existing pyridine ring.

Cycloaddition Reactions to the N-O Bond

The N-O bond in pyridine N-oxides can participate in cycloaddition reactions, which serve as a powerful tool for the functionalization of the pyridine ring. While 1,3-dipolar cycloadditions of pyridine N-oxides are well-documented, they often lead to the formation of fused heterocyclic systems. However, these reactions can be strategically employed to introduce substituents at the C-2 position. wikipedia.orgscripps.edu

For instance, the reaction of a pyridine N-oxide with an alkyne can proceed via a [3+2] cycloaddition mechanism. The initial cycloadduct can then undergo rearrangement or subsequent transformations to yield a 2-substituted pyridine. While direct cycloaddition to form a carboxylic acid precursor at the 2-position is not a common one-step process, the introduction of a suitable functional group via cycloaddition, which can later be converted to a carboxylic acid, represents a viable synthetic strategy. The regioselectivity of such cycloadditions is a critical aspect, often influenced by the electronic and steric nature of the substituents on both the pyridine N-oxide and the dipolarophile. youtube.com

Green Chemistry Approaches in 6-Phenylpyridine-2-carboxylic acid N-oxide Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming for more environmentally benign and efficient processes. The N-oxidation of pyridines is an area where such approaches have been successfully implemented.

Microreactor Technology for N-Oxidation Processes

Microreactor technology offers significant advantages over traditional batch processes for N-oxidation reactions. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction control, higher yields, and shorter reaction times. pipzine-chem.com For the N-oxidation of pyridine derivatives, continuous-flow microreactors have been employed successfully.

A notable example involves the use of a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. This system allows for the efficient and safe N-oxidation of various pyridines. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor setup minimizes the risk of hazardous side reactions and allows for safer handling of potentially unstable intermediates. researchgate.net Furthermore, the continuous nature of the process facilitates scalability for industrial applications.

FeatureAdvantage in Microreactor N-Oxidation
Heat Transfer Superior temperature control, minimizing runaway reactions.
Mass Transfer Enhanced mixing of reactants, leading to faster reaction rates.
Safety Small reaction volumes reduce the risk associated with exothermic reactions.
Scalability Straightforward scaling by numbering-up microreactor units.
Efficiency Higher yields and selectivity are often achieved in shorter reaction times.

Eco-Friendly Oxidants and Solvent Systems (e.g., H₂O₂ in Acetic Acid)

The choice of oxidant and solvent plays a crucial role in the environmental impact of a chemical process. Hydrogen peroxide (H₂O₂) is considered a green oxidant as its primary byproduct is water. The combination of hydrogen peroxide and acetic acid is a widely used and effective system for the N-oxidation of pyridines. researchgate.net This method avoids the use of heavy metal catalysts and harsh oxidizing agents, thereby reducing toxic waste generation.

The reaction is typically performed by treating the pyridine substrate with an excess of hydrogen peroxide in glacial acetic acid. The in situ formation of peracetic acid is believed to be the active oxidizing species. This system has been shown to be effective for a wide range of pyridine derivatives, including those with electron-donating and electron-withdrawing groups. The use of aqueous hydrogen peroxide further enhances the green credentials of this method.

Synthesis of 6-Phenylpyridine-2-carboxylic acid: Precursors to the N-Oxide Form

The synthesis of the N-oxide is predicated on the availability of its precursor, 6-phenylpyridine-2-carboxylic acid. This substituted picolinic acid can be prepared through various synthetic routes, primarily involving the construction of the carboxylic acid functionality on a pre-existing 6-phenylpyridine core.

Carbonylation Approaches

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group into an aromatic ring. researchgate.netmdpi.com This approach can be applied to the synthesis of 6-phenylpyridine-2-carboxylic acid, starting from a suitable halogenated precursor such as 2-bromo-6-phenylpyridine.

In a typical carbonylation reaction, the aryl halide is treated with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base. The reaction can be carried out using various sources of carbon monoxide, including CO gas or solid CO-releasing molecules like molybdenum hexacarbonyl. The choice of reaction conditions, including solvent, temperature, and pressure, is critical for achieving high yields and selectivity. researchgate.net

Starting MaterialCatalyst/ReagentsProduct
2-Bromo-6-phenylpyridinePd catalyst, CO source, Base6-Phenylpyridine-2-carboxylic acid

Functional Group Transformations (e.g., from Halopyridines)

An alternative and widely used strategy for the synthesis of 6-phenylpyridine-2-carboxylic acid involves the transformation of other functional groups at the 2-position of the 6-phenylpyridine scaffold. A common approach starts with a 2-halo-6-phenylpyridine, such as 2-chloro- or 2-bromo-6-phenylpyridine.

One method involves a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium, to generate a 2-lithiated intermediate. This highly reactive species can then be quenched with carbon dioxide (in the form of dry ice) to afford the desired carboxylic acid upon acidic workup. Careful control of the reaction temperature is crucial to avoid side reactions.

Another functional group transformation involves the hydrolysis of a 2-cyano-6-phenylpyridine (B3052166) (6-phenylpicolinonitrile). The nitrile group can be introduced via nucleophilic substitution of a 2-halopyridine with a cyanide salt. Subsequent hydrolysis of the nitrile, either under acidic or basic conditions, yields the corresponding carboxylic acid.

PrecursorReagentsIntermediateFinal Product
2-Bromo-6-phenylpyridine1. n-BuLi, 2. CO₂, 3. H₃O⁺6-Phenyl-2-lithiopyridine6-Phenylpyridine-2-carboxylic acid
2-Chloro-6-phenylpyridine1. NaCN, 2. H₃O⁺/heat6-Phenylpyridine-2-carbonitrile6-Phenylpyridine-2-carboxylic acid

Reactivity and Transformational Pathways of 6 Phenylpyridine 2 Carboxylic Acid N Oxide

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group in 6-Phenylpyridine-2-carboxylic acid N-oxide is a key transformation that yields the corresponding 6-phenylpyridine-2-carboxylic acid. This deoxygenation can be accomplished through several methods, including catalytic approaches that offer mild and efficient reaction conditions.

Catalytic Deoxygenation Methods (e.g., using Zinc, Hydrogen/Palladium)

Catalytic deoxygenation provides a reliable route to convert this compound to its parent pyridine (B92270) derivative. Common and effective methods employ reagents such as zinc dust in the presence of a proton source or catalytic hydrogenation with palladium on carbon.

Zinc-mediated deoxygenation is a classical and cost-effective method. tandfonline.com The reaction typically involves treating the N-oxide with zinc dust in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) or acetic acid. tandfonline.com This system facilitates the reduction of the N-O bond under relatively mild conditions.

Catalytic hydrogenation using a palladium catalyst is another widely used and highly efficient method for the deoxygenation of pyridine N-oxides. organic-chemistry.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere with a catalyst such as palladium on carbon (Pd/C). This method is known for its high chemoselectivity and clean conversion. youtube.com

Table 1: Comparison of Catalytic Deoxygenation Methods

Reagent System Typical Conditions Advantages
Zinc / Ammonium Formate Methanol, Reflux Inexpensive, mild conditions, good yields tandfonline.com
Hydrogen / Palladium on Carbon Ethanol, Room Temperature, H₂ atmosphere High chemoselectivity, clean reaction, high yields organic-chemistry.orgyoutube.com

Role in the Synthesis of Substituted Pyridine Derivatives

The deoxygenation of this compound is a crucial step in multi-step synthetic sequences. The N-oxide group is often introduced to activate the pyridine ring for certain transformations and is subsequently removed to afford the final substituted pyridine product. researchgate.netsemanticscholar.org The presence of the N-oxide enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents, making it a valuable synthetic intermediate. researchgate.netsemanticscholar.org By first performing functionalization reactions on the N-oxide derivative and then deoxygenating, chemists can access a wider range of substituted 6-phenylpyridine-2-carboxylic acid derivatives that might be difficult to synthesize directly.

Nucleophilic Functionalization of the Pyridine Ring

The N-oxide group in this compound significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. This activation is particularly pronounced at the positions ortho and para to the N-oxide.

Regioselectivity at C-2 and C-4 Positions

Nucleophilic substitution reactions on pyridine N-oxides generally occur at the C-2 (ortho) and C-4 (para) positions. scripps.educhemtube3d.com The N-oxide group, being a strong electron-withdrawing group via resonance, depletes electron density at these positions, making them electrophilic and thus prime targets for nucleophiles. In the case of this compound, the C-2 position is already substituted with a carboxylic acid group. Therefore, nucleophilic attack is expected to be directed primarily to the C-4 position.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that can react with pyridine N-oxides to form new carbon-carbon bonds. rsc.orgresearchgate.net The reaction of this compound with a Grignard reagent would likely involve the initial attack of the organometallic species at an activated position of the pyridine ring. diva-portal.org Subsequent workup can lead to the formation of a substituted dihydropyridine (B1217469) intermediate, which can then be aromatized to yield the functionalized pyridine derivative. The specific outcome can be influenced by reaction conditions such as temperature and the nature of the Grignard reagent. diva-portal.org

Table 2: Expected Products from Reactions with Organometallic Reagents

Organometallic Reagent Expected Major Product after Aromatization
Methylmagnesium bromide 4-Methyl-6-phenylpyridine-2-carboxylic acid
Phenylmagnesium bromide 4,6-Diphenylpyridine-2-carboxylic acid

Electrophilic Substitution following Metallation

While the pyridine N-oxide ring is generally deactivated towards electrophilic substitution, it can be functionalized with electrophiles after a metallation step. researchgate.netrsc.org Directed ortho-metallation (DoM) is a powerful strategy where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. researchgate.net In this compound, the carboxylic acid group and the N-oxide itself can act as directing groups. arkat-usa.org Treatment with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at the C-3 or C-5 position. The resulting organolithium species can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a wide range of substituents onto the pyridine ring. researchgate.netarkat-usa.org

Rearrangement Reactions Involving this compound

Rearrangement reactions represent a significant class of transformations for pyridine N-oxides, enabling the modification of the pyridine ring and its substituents. These reactions often proceed through unique mechanisms facilitated by the N-oxide functionality.

Polonovski Rearrangement

The Polonovski reaction, first reported in 1927, traditionally involves the treatment of a tertiary amine N-oxide with an acylating agent like acetic anhydride (B1165640). organicreactions.org This reaction typically leads to the formation of an amide and an aldehyde or ketone. The central feature of this transformation is the generation of an iminium ion intermediate from the N-oxide. organicreactions.org

The mechanism commences with the acylation of the N-oxide oxygen, forming an N-acyloxyammonium salt. Subsequent deprotonation at a carbon alpha to the nitrogen leads to the formation of the key iminium ion. This intermediate can then be attacked by a nucleophile, often the acetate (B1210297) anion, to yield the final products. While the classic Polonovski reaction often results in N-demethylation or cleavage of an N-alkyl group, its application to heteroaromatic N-oxides can lead to different outcomes. chemistry-reaction.comorganicreactions.org

For pyridine N-oxides, particularly those with an alkyl substituent at the 2-position, a modified version of this reaction can occur. chemtube3d.com In the case of this compound, the presence of the carboxylic acid group at the 2-position introduces a different electronic and steric environment compared to a simple alkyl-substituted pyridine N-oxide. The reaction would be initiated by the activation of the N-oxide with an acylating agent. However, the subsequent steps would be influenced by the stability of potential intermediates and the directing effects of both the phenyl and carboxylic acid groups.

The general mechanism for the Polonovski reaction is outlined below:

StepDescriptionIntermediate
1Acylation of the N-oxide oxygen by an activating agent (e.g., acetic anhydride).N-acyloxypyridinium salt
2Abstraction of a proton from a carbon alpha to the nitrogen.Iminium ion
3Nucleophilic attack on the iminium ion.Final rearranged product

It is important to note that the specific products of a Polonovski rearrangement of this compound would depend on the reaction conditions and the nature of the acylating agent used.

Sigmatropic Rearrangements (e.g.,chemtube3d.comchemtube3d.comandchemtube3d.comnumberanalytics.comshifts)

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a pi-conjugated system. Pyridine N-oxides can participate in such rearrangements, leading to the formation of substituted pyridones or other rearranged products.

A notable example of a chemtube3d.comchemtube3d.com-sigmatropic rearrangement involving a pyridine N-oxide derivative is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with acetic or trifluoroacetic anhydride. wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide, followed by deprotonation of the α-methyl group to form an intermediate that undergoes a chemtube3d.comchemtube3d.com-sigmatropic shift. wikipedia.org

While this compound does not possess an α-alkyl group, analogous sigmatropic rearrangements could be envisioned if a suitable migrating group were present. For instance, thermal rearrangements of 2-allyloxypyridine (B1265830) N-oxides have been shown to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones via concerted chemistry-reaction.com and chemtube3d.comchemtube3d.com sigmatropic rearrangements, respectively. arkat-usa.orgrsc.org

The periselectivity between chemistry-reaction.com and chemtube3d.comchemtube3d.com shifts is influenced by factors such as solvent polarity and temperature. rsc.org A chemtube3d.comchemtube3d.com-sigmatropic rearrangement of a hypothetical 2-allyloxy-6-phenylpyridine derivative would proceed through a six-membered cyclic transition state, characteristic of this class of reactions.

The feasibility of chemtube3d.com sigmatropic shifts in pyridine N-oxide systems is less common and would be governed by the principles of orbital symmetry. Such rearrangements would likely require photochemical conditions to proceed via an allowed suprafacial pathway.

C-H Activation and Direct Functionalization Reactions

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Pyridine N-oxides are excellent substrates for such transformations, as the N-oxide group can act as a directing group, facilitating the selective functionalization of C-H bonds.

Palladium-Catalyzed Direct Arylation of Pyridine N-oxides

Palladium-catalyzed direct arylation of pyridine N-oxides has been extensively studied as a method for the synthesis of 2-arylpyridines and their derivatives. rsc.orgresearchgate.net This approach avoids the need for the preparation of often unstable organometallic pyridine reagents. berkeley.edu The N-oxide directs the C-H activation to the C2-position of the pyridine ring.

The direct arylation of pyridine N-oxides with aryl halides is a well-established method. berkeley.edu More recently, potassium aryltrifluoroborates have been employed as coupling partners in the palladium-catalyzed direct C-H arylation of pyridine N-oxides. rsc.orgnih.gov This method offers a broad substrate scope and can achieve moderate to high yields. rsc.orgnih.gov

An efficient ligand-free Pd(OAc)₂-catalyzed selective arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates has been developed. rsc.orgnih.gov The reaction is typically carried out in the presence of an additive such as tetrabutylammonium (B224687) iodide (TBAI). rsc.org This transformation exhibits high regioselectivity, with functionalization occurring at the 2-position of the pyridine N-oxide. rsc.org

A proposed catalytic cycle for this reaction involves the electrophilic palladation at the C-2 position of the pyridine N-oxide to form a key palladacycle intermediate. This is followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the 2-arylpyridine N-oxide and regenerate the active palladium catalyst.

The reaction conditions for the palladium-catalyzed direct arylation of a generic pyridine N-oxide with potassium phenyltrifluoroborate are summarized in the table below.

ParameterCondition
CatalystPd(OAc)₂
Coupling PartnerPotassium Phenyltrifluoroborate
AdditiveTBAI
OxidantAg₂O
Solvent1,4-Dioxane
Temperature90 °C

This methodology is expected to be applicable to this compound, allowing for the introduction of various aryl groups at the position ortho to the nitrogen, although the electronic and steric effects of the existing phenyl and carboxylic acid groups would influence the reaction's efficiency.

The synthesis of bipyridines is of significant interest due to their importance as ligands in coordination chemistry and as building blocks for functional materials. Palladium-catalyzed cross-coupling reactions are a primary method for the synthesis of non-symmetrically functionalized bipyridines. researchgate.net

The direct C-H activation and coupling of a pyridine N-oxide with a pyridyl halide represents a convergent approach to bipyridine synthesis. In the context of this compound, a palladium-catalyzed reaction with a suitable pyridyl halide could potentially lead to the formation of a phenyl-substituted bipyridine derivative.

Various palladium catalysts and reaction conditions have been developed for the synthesis of bipyridines, including Suzuki and Stille couplings. nih.gov For the direct C-H arylation approach, the choice of catalyst, ligand, and reaction conditions would be crucial to achieve selective cross-coupling over potential homocoupling of the starting materials. The synthesis of a phenyl-substituted terpyridine has been achieved through a palladium-catalyzed process involving the C-H activation of a pyridine derivative, demonstrating the feasibility of such transformations. nih.gov

Alkylation and Acylation Reactions

The presence of the N-oxide group in this compound activates the pyridine ring, particularly at the C2 and C6 positions, towards nucleophilic attack. This enhanced reactivity is exploited in various alkylation and acylation reactions.

Recent advancements in photoredox catalysis have enabled the direct C2 alkylation of pyridine N-oxides under mild conditions. These reactions are believed to proceed through a radical mechanism, offering a versatile route to a range of C2-alkylated pyridine N-oxides. While specific studies on this compound are not extensively documented, the general reactivity of pyridine N-oxides in these transformations provides a strong indication of its potential reactivity. For instance, a variety of alkyl groups can be introduced at the C2 position of pyridine N-oxides using different alkylating agents in the presence of a suitable photocatalyst.

Another notable method for the C2-alkylation of pyridine N-oxides is the reductive alkylation using Wittig reagents. This approach allows for the conversion of a wide array of pyridine and quinoline (B57606) N-oxides into their C2-alkylated counterparts with high site selectivity and good functional group compatibility.

Acylation of pyridine N-oxide derivatives can be achieved through various methods, including reactions with α-oxocarboxylic acids. These reactions provide a direct route to acyl-substituted pyridine N-oxides, which are valuable intermediates in organic synthesis. The general conditions for such transformations often involve a silver salt as a catalyst and an oxidizing agent.

To illustrate the potential scope of these reactions for substrates similar to this compound, the following table summarizes representative examples of alkylation and acylation reactions of pyridine N-oxide derivatives found in the literature.

EntryPyridine N-oxide DerivativeAlkylating/Acylating AgentCatalyst/ConditionsProductYield (%)
1Pyridine N-oxideEthyl iodoacetateRu(bpy)3Cl2, visible light2-(Ethoxycarbonylmethyl)pyridine N-oxide85
24-Methoxypyridine N-oxideMethyltriphenylphosphonium iodide (Wittig Reagent)2-Methyl-4-methoxypyridine78
3Pyridine N-oxidePhenylglyoxylic acidAg2CO3, K2S2O82-Benzoylpyridine N-oxide72
42-Phenylpyridine (B120327) N-oxidetert-Butyl radical precursorIr(ppy)2(dtbbpy)PF6, visible light2-Phenyl-6-tert-butylpyridine65

Table 1: Representative Alkylation and Acylation Reactions of Pyridine N-oxide Derivatives

Oxidative Cross-Coupling Reactions

The C-H bonds of pyridine N-oxides, particularly at the C2 position, can be functionalized through oxidative cross-coupling reactions. These reactions offer a powerful and atom-economical method for the formation of C-C bonds, allowing for the direct arylation, alkenylation, and alkylation of the pyridine ring.

Palladium-catalyzed oxidative cross-coupling reactions have been extensively studied for the C-H functionalization of pyridine N-oxides. These reactions typically involve the coupling of a pyridine N-oxide with an arene, heteroarene, or alkene in the presence of a palladium catalyst and an oxidant. For instance, the coupling of pyridine N-oxides with indoles and other five-membered heterocycles has been achieved with high regioselectivity.

Transition-metal-free oxidative cross-coupling reactions have also been developed for the C-2 alkylation of pyridine N-oxides. One such method involves the reaction with ethers in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This reaction is proposed to proceed via a radical pathway.

Given the presence of a phenyl group at the C6 position, this compound is a prime candidate for intramolecular cyclization reactions via C-H activation, as well as intermolecular cross-coupling reactions at the C2 position. The table below presents examples of oxidative cross-coupling reactions involving pyridine N-oxide derivatives, which are indicative of the reactivity expected for this compound.

EntryPyridine N-oxide DerivativeCoupling PartnerCatalyst/OxidantProductYield (%)
1Pyridine N-oxideIndolePd(OAc)2 / Ag2CO32-(Indol-3-yl)pyridine N-oxide88
2Pyridine N-oxideThiophenePd(OAc)2 / Ag2CO32-(Thiophen-2-yl)pyridine N-oxide75
3Pyridine N-oxideFuranPd(OAc)2 / Ag2CO32-(Furan-2-yl)pyridine N-oxide68
4Pyridine N-oxideTetrahydrofuran (THF)TBHP (metal-free)2-(Tetrahydrofuran-2-yl)pyridine N-oxide82
52-Phenylpyridine N-oxideBenzenePd(OAc)2 / Ag2O2,6-Diphenylpyridine70

Table 2: Representative Oxidative Cross-Coupling Reactions of Pyridine N-oxide Derivatives

Mechanistic Investigations of Radical Pathways in N-Oxide Transformations

A growing body of evidence suggests that many transformations involving pyridine N-oxides proceed through radical intermediates. The N-O bond in pyridine N-oxides is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a pyridinyl radical and an oxygen radical. Alternatively, single-electron transfer (SET) processes can lead to the formation of pyridine N-oxide radical cations or anions.

In the context of photoredox catalysis, the excited state of a photocatalyst can either oxidize the pyridine N-oxide to a radical cation or reduce it to a radical anion. The resulting radical intermediate can then participate in a variety of subsequent reactions, including addition to multiple bonds, hydrogen atom abstraction, or coupling with other radical species.

For instance, in the visible-light-induced C2 alkylation of pyridine N-oxides, it is proposed that the photocatalyst, upon excitation, abstracts an electron from an alkyl carboxylate, leading to the formation of an alkyl radical via decarboxylation. This alkyl radical then adds to the C2 position of the pyridine N-oxide. The resulting radical intermediate is then oxidized to the final product, regenerating the photocatalyst.

Mechanistic studies often employ techniques such as radical trapping experiments, cyclic voltammetry, and computational calculations to elucidate the reaction pathways. The observation of radical intermediates and the influence of radical inhibitors on the reaction rate provide strong evidence for the involvement of radical pathways. The understanding of these mechanistic details is crucial for the rational design of new synthetic methodologies and the optimization of existing ones.

Coordination Chemistry and Metal Complexes of 6 Phenylpyridine 2 Carboxylic Acid N Oxide

Structural Characterization of 6-Phenylpyridine-2-carboxylate N-oxide Metal Complexes

Single Crystal X-ray Diffraction Analysis

There are no publicly available crystallographic reports or single-crystal X-ray diffraction data for metal complexes of 6-Phenylpyridine-2-carboxylate N-oxide.

Analysis of Coordination Environment and Geometry (e.g., Distorted Octahedral, Dodecahedral)

Without crystallographic data, an analysis of the coordination environment and geometry of metal complexes with this specific ligand cannot be provided.

Characterization of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of intermolecular interactions is dependent on crystal structure data, which is not available for complexes of 6-Phenylpyridine-2-carboxylic acid N-oxide.

Catalytic Applications of this compound Metal Complexes

Photocatalytic Carbon Dioxide Reduction

No studies detailing the use of this compound metal complexes for photocatalytic carbon dioxide reduction were identified.

Due to the lack of specific information in the scientific literature for the compound “this compound” pertaining to the detailed outline provided, this article cannot be generated as requested. To do so would require speculation and the fabrication of data, which is beyond the scope of a factual AI assistant.

Information on the Catalytic Applications of this compound is Limited in Publicly Available Research

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the coordination chemistry and catalytic applications of metal complexes derived from this compound. While the compound is commercially available, its role as a ligand in the contexts of oxidation reactions, such as benzyl (B1604629) alcohol oxidation, and in broader organocatalysis or metal-catalyzed reactions is not well-documented in publicly accessible research.

Current published studies in the field of catalysis predominantly feature the non-N-oxidized parent compound, 6-Phenylpyridine-2-carboxylic acid . Metal complexes of this related ligand have been synthesized and investigated for their catalytic performance in various reactions, including the oxidation of benzyl alcohol.

For instance, research has demonstrated the synthesis of Nickel(II) and Zinc(II) complexes incorporating 6-Phenylpyridine-2-carboxylic acid. bcrec.idsemanticscholar.org These complexes have been characterized and subsequently tested as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, showing catalytic activity under specific reaction conditions. bcrec.idsemanticscholar.org Further studies have explored the use of gadolinium(III) complexes with this same ligand in photocatalytic CO2 reduction. bcrec.idmdpi.com

The N-oxide functional group is known to significantly alter the electronic properties of a pyridine (B92270) ring, enhancing its electron-donating ability through the oxygen atom. wikipedia.org This modification can influence the stability, structure, and reactivity of the resulting metal complexes. Heteroaromatic N-oxides, in general, are recognized for their utility as ligands in metal complexes and as auxiliary agents in catalysis. researchgate.net However, specific data, such as reaction yields, selectivity for different substrates, or detailed mechanistic studies involving this compound, are not available in the reviewed literature.

Consequently, a detailed article on the catalytic applications of this compound, as specified in the requested outline, cannot be generated at this time without resorting to speculation or incorrectly applying data from its non-N-oxidized analogue. Further experimental research is required to elucidate the potential of this specific N-oxide ligand in the field of catalysis.

Advanced Spectroscopic and Structural Characterization of 6 Phenylpyridine 2 Carboxylic Acid N Oxide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 6-Phenylpyridine-2-carboxylic acid N-oxide.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.

The carboxylic acid group gives rise to two prominent features. A very broad absorption band is anticipated in the 3200-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the range of 1710-1760 cm⁻¹. researchgate.net Conjugation with the pyridine (B92270) ring may shift this band to a slightly lower wavenumber.

The presence of the N-oxide functional group is typically identified by a strong N-O stretching vibration, which for pyridine N-oxides, generally appears in the 1300-1200 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ region. nist.gov

Table 1: Expected Characteristic Infrared Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3200 - 2500Strong, Broad
Aromatic C-H StretchPhenyl & Pyridine Rings3100 - 3000Medium to Weak
C=O StretchCarboxylic Acid1760 - 1710Strong
C=C / C=N StretchAromatic Rings1600 - 1400Medium to Strong (multiple bands)
N-O StretchN-Oxide1300 - 1200Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet range, arising from π → π* and n → π* electronic transitions. nih.gov

The aromatic pyridine and phenyl rings, along with the carboxylic acid and N-oxide groups, form a conjugated system. This extended conjugation is expected to result in intense absorption bands corresponding to π → π* transitions. Studies on the parent picolinic acid N-oxide show absorption maxima that are sensitive to solvent polarity. researchgate.netchemicalbook.com The introduction of the phenyl group at the 6-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the π-conjugated system. rsc.org A lower energy n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and N-oxide groups, may also be observed as a weaker absorption band at a longer wavelength. rsc.org

Table 2: Expected Electronic Transitions for this compound.
Transition TypeDescriptionExpected Wavelength RangeExpected Intensity (ε)
π → πElectron promotion from a π bonding orbital to a π antibonding orbital within the conjugated aromatic system.250 - 350 nmHigh
n → πElectron promotion from a non-bonding orbital (on O atoms) to a π antibonding orbital.> 300 nmLow

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl and pyridine rings, as well as the acidic proton of the carboxyl group.

The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 10 ppm. The chemical shifts of the protons on the pyridine ring are influenced by the electron-withdrawing effects of the N-oxide and carboxylic acid groups, as well as the anisotropic effect of the adjacent phenyl ring. Based on data for the analogous 2-carboxypyridine N-oxide, the pyridine protons are expected in the 7.5-8.8 ppm range. chemicalbook.com The five protons of the phenyl group will likely appear as a multiplet in the 7.4-8.3 ppm region, with the ortho-protons being the most downfield due to their proximity to the pyridine ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.
Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10Broad Singlet1H
Pyridine H-3, H-4, H-57.5 - 8.8Multiplet (or dd, t, dd)3H
Phenyl H-2', H-6' (ortho)~8.0 - 8.3Multiplet (or dd)2H
Phenyl H-3', H-4', H-5' (meta, para)~7.4 - 7.8Multiplet3H

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO₃, giving it a molecular weight of approximately 215.20 g/mol . jcsp.org.pk

Upon ionization, the molecular ion (M⁺˙) is expected at m/z 215. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant fragment ion at m/z 199 ([M-16]⁺˙). This "deoxygenation" can be a diagnostic indicator for the N-oxide group. Other primary fragmentations are expected to originate from the carboxylic acid group, including the loss of a hydroxyl radical (•OH) to give a fragment at m/z 198 ([M-17]⁺) and the loss of a carboxyl radical (•COOH) to yield a fragment at m/z 170 ([M-45]⁺). Further fragmentation of these primary ions would lead to the complex pattern observed in the mass spectrum.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound.
m/zProposed FragmentNeutral Loss
215[M]⁺˙ (Molecular Ion)-
199[M - O]⁺˙O
198[M - OH]⁺•OH
170[M - COOH]⁺•COOH
77[C₆H₅]⁺ (Phenyl cation)C₆H₄NO₃

Crystal Structure Determination (Beyond Metal Complexes)

While 6-phenylpyridine-2-carboxylic acid is a well-known ligand in coordination chemistry, the structural determination of the N-oxide in its free or simple salt form provides crucial information on its intrinsic molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A search of the crystallographic literature indicates that while numerous metal complexes containing the deprotonated form of 6-phenylpyridine-2-carboxylic acid have been characterized, a crystal structure for the free ligand, this compound, or its simple salts has not been reported. researchgate.netresearchgate.net

Analysis of Supramolecular Assembly and Extended Network Structures

A comprehensive analysis of the supramolecular assembly and extended network structures of this compound is currently hindered by the limited availability of its single-crystal X-ray diffraction data in publicly accessible research. Detailed crystallographic studies are essential to elucidate the intricate network of non-covalent interactions that govern the formation of its higher-order structures.

However, based on the known principles of crystal engineering and the supramolecular chemistry of related pyridine N-oxide and carboxylic acid-containing compounds, a hypothetical analysis can be proposed. The primary intermolecular interactions expected to dictate the crystal packing of this compound would be strong hydrogen bonds involving the carboxylic acid group and the N-oxide moiety.

The carboxylic acid group is a versatile hydrogen bond donor (-O-H) and acceptor (C=O). This functionality can lead to the formation of robust homodimeric synthons, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic ring motif.

Furthermore, the N-oxide group is a strong hydrogen bond acceptor. This allows for the formation of strong O-H···O=N hydrogen bonds between the carboxylic acid of one molecule and the N-oxide of another. This interaction could lead to the formation of one-dimensional chains or more complex two-dimensional sheets and three-dimensional networks.

The interplay and competition between these various intermolecular forces—strong O-H···O and O-H···O=N hydrogen bonds, weaker C-H···O interactions, and dispersive π-π stacking—would ultimately determine the final supramolecular architecture. The specific arrangement of molecules would influence the crystal's physical properties, such as its melting point, solubility, and morphology.

To provide a concrete and detailed analysis, experimental determination of the crystal structure of this compound is necessary. Such a study would provide precise data on bond lengths, bond angles, and the specific geometry of the intermolecular interactions, allowing for the creation of detailed data tables and a definitive description of its extended network structure. Without this experimental data, any discussion remains speculative.

Theoretical and Computational Investigations of 6 Phenylpyridine 2 Carboxylic Acid N Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 6-Phenylpyridine-2-carboxylic acid N-oxide. These methods allow for the detailed examination of its geometry, electronic structure, and conformational landscape.

Molecular Geometry Optimization

The optimization of molecular geometry is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For molecules related to this compound, Density Functional Theory (DFT) is a commonly employed method.

For the parent ligand, 6-phenylpyridine-2-carboxylic acid, geometry optimization has been performed using DFT at the B3LYP/6-31G* level of theory. mdpi.com These calculations are essential for determining key structural parameters such as bond lengths, bond angles, and dihedral angles. A significant parameter in the structure of this class of compounds is the dihedral angle between the pyridine (B92270) and phenyl rings, which dictates the degree of conjugation and steric hindrance. The DFT-optimized structure of the neutral 6-phenylpyridine-2-carboxylic acid ligand shows a dihedral angle of 15.5° between the phenyl group and the pyridine subunit. mdpi.com This twist from planarity is a critical feature of its three-dimensional structure.

ParameterMethodBasis SetValue
Phenyl-Pyridine Dihedral AngleDFTB3LYP/6-31G*15.5°
Table 1: Calculated Dihedral Angle for 6-Phenylpyridine-2-carboxylic acid. mdpi.com

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electron-donating and electron-accepting capabilities of the molecule.

DFT calculations on the parent ligand, 6-phenylpyridine-2-carboxylic acid, have been used to determine the energy levels and electron density distributions of its frontier orbitals. mdpi.com The distribution of HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For the neutral ligand, these calculations show the specific localizations of electron density that govern its coordination and reaction behavior. mdpi.com The introduction of the N-oxide functional group is expected to significantly alter the electronic landscape by withdrawing electron density from the pyridine ring and increasing the energy of the HOMO while lowering the energy of the LUMO, thereby influencing its reactivity.

Conformational Analysis and Structural Stability

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. The relative stability of these conformers determines the molecule's preferred shape.

The dihedral angle between the two aromatic rings is the most critical conformational variable for this compound. Computational studies on the closely related 2-phenylpyridine (B120327) molecule indicate that the ground state structure is twisted, with a dihedral angle of approximately 21°, as determined by DFT methods. This non-planar conformation is a balance between the stabilizing effect of π-conjugation across the rings (favoring planarity) and the destabilizing steric repulsion between ortho-hydrogens on adjacent rings (favoring a twisted structure). The structural stability is thus intrinsically linked to this rotational barrier. For the title compound, the presence of the carboxylic acid and N-oxide groups would further influence the potential energy surface of this rotation.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states and intermediates.

Investigation of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways of this compound are not extensively documented, general mechanisms for related pyridine N-oxides provide a framework for understanding its potential reactivity. For instance, in reactions involving radical generation from boronic acids catalyzed by photoexcited pyridine N-oxides, a proposed pathway involves the formation of a radical "ate" transition state. This intermediate arises from a nucleo-homolytic substitution reaction, which is a key step in the catalytic cycle. Modeling such a pathway for this compound would involve locating the transition state structure and calculating its energy, providing insights into the reaction's feasibility and kinetics.

Understanding Radical Generation Mechanisms

Pyridine N-oxides are known to be precursors for radical generation, particularly under photochemical conditions. The N-O bond is susceptible to fragmentation upon photoexcitation. A hypothesized mechanism for the deoxygenation of aromatic N-oxides involves the initial excitation to a π,π* state, followed by a crossover to a dissociative π,σ* state, which leads to the cleavage of the N-O bond.

Computational studies can validate such mechanisms by mapping the potential energy surfaces of the excited states. For pyridine N-oxides, photoexcitation can lead to the formation of pyridine N-oxy radicals. In catalytic cycles, these species can participate in single-electron transfer (SET) processes. For example, a photoexcited pyridine N-oxide can interact with an alkylboronic acid, leading to the formation of an alkyl radical. Understanding the energetics of these steps through computational modeling is crucial for designing and optimizing reactions that utilize this compound as a radical precursor.

Thermodynamic and Energetic Properties

Standard Molar Enthalpies of Formation and Sublimation

For related compounds, such as 2-methylpyridine (B31789) N-oxide and 3-methylpyridine (B133936) N-oxide, the standard molar enthalpies of sublimation have been measured by microcalorimetry to be (78.2 ± 2.2) kJ·mol⁻¹ and (82.2 ± 2.4) kJ·mol⁻¹, respectively. researchgate.net These values indicate the energy required to overcome intermolecular forces in the crystal lattice. For this compound, the presence of the carboxylic acid group would allow for strong intermolecular hydrogen bonding, likely resulting in a significantly higher enthalpy of sublimation.

Table 1: Experimental Standard Molar Enthalpies of Sublimation for Related Pyridine N-Oxide Derivatives

Compound (kJ·mol⁻¹)
2-Methylpyridine N-oxide78.2 ± 2.2 researchgate.net
3-Methylpyridine N-oxide82.2 ± 2.4 researchgate.net

Bond Dissociation Enthalpies (e.g., N-O bond)

The bond dissociation enthalpy (BDE) of the N-O bond is a critical parameter that quantifies its strength and is directly related to the reactivity of pyridine N-oxides, particularly their capacity to act as oxygen-transfer agents.

Extensive computational and experimental work has been focused on the parent compound, pyridine-N-oxide. A consensus experimental value for the N-O BDE in pyridine-N-oxide is 63.3 ± 0.5 kcal/mol. nih.govwayne.edu High-level computational methods have been employed to calculate this value, showing excellent agreement with experimental findings. For instance, the G4 and CBS-APNO composite methods yield BDEs that are within 1 kcal/mol of the experimental value. wayne.edu

The introduction of substituents onto the pyridine ring significantly modulates the N-O bond strength. The phenyl group at the 6-position and the electron-withdrawing carboxylic acid group at the 2-position in this compound will influence the electronic structure and thus the N-O BDE. The electron-withdrawing nature of the carboxyl group is expected to weaken the N-O bond, potentially enhancing the molecule's ability to donate its oxygen atom in chemical reactions.

Table 2: Calculated and Experimental N-O Bond Dissociation Enthalpy (BDE) for Pyridine-N-Oxide

MethodN-O BDE (kcal/mol)Reference
Experimental63.3 ± 0.5 nih.govwayne.edu
G4 (Calculated)~63.3 wayne.edu
CBS-APNO (Calculated)~63.3 wayne.edu
M06-2X (Calculated)~63.3 wayne.edu
CBS-QB3 (Calculated)~65.4 wayne.edu

Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound are governed by the interplay of the electronic effects of its constituent parts: the pyridine N-oxide core, the phenyl substituent, and the carboxylic acid substituent.

The N-oxide group fundamentally alters the electronic character of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions, while also exerting an electron-withdrawing inductive effect. researchgate.netyoutube.com This dual nature makes the ring activated towards electrophilic substitution (preferentially at the 4-position) and also susceptible to nucleophilic attack (at the 2- and 6-positions). youtube.comscripps.edu

The substituents in this compound further refine this reactivity:

Carboxylic Acid Group: As a strong electron-withdrawing group at the 2-position, it significantly enhances the ring's susceptibility to nucleophilic attack at the positions ortho and para to it (primarily the 6-position). Quantum chemical calculations have shown that strong electron-withdrawing substituents on the pyridine ring lead to an increase in the electron affinity value of the molecule. researchgate.net

Phenyl Group: Located at the 6-position, the phenyl group can influence the electronic distribution through both inductive and resonance effects. It also introduces significant steric bulk, which can direct the approach of reagents to other positions on the ring or to the N-oxide oxygen itself.

Advanced Applications of 6 Phenylpyridine 2 Carboxylic Acid N Oxide in Organic Synthesis and Catalysis

Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The N-oxide group in 6-phenylpyridine-2-carboxylic acid N-oxide significantly modifies the reactivity of the pyridine (B92270) ring, rendering it a versatile intermediate for the synthesis of more complex molecules. The N-oxide functionality can act as an internal oxidizing agent and can be readily removed if necessary, adding to its synthetic utility.

The presence of the N-oxide dramatically alters the electronic properties of the parent pyridine base, activating the heteroaromatic ring for both nucleophilic and electrophilic substitution reactions. mdpi.com This heightened reactivity allows for the introduction of various functional groups at positions that would be otherwise unreactive in the parent pyridine. For instance, the N-oxide can direct metallation to the C6 position, and subsequent reactions with electrophiles can introduce a range of substituents.

Furthermore, the carboxylic acid group at the 2-position provides a convenient handle for further transformations, such as amide bond formation, esterification, or conversion to other functional groups. This dual functionality makes this compound a valuable scaffold for building complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. acs.org

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Pyridine N-oxides, including derivatives of this compound, have emerged as a promising class of ligands and organocatalysts. researchgate.net

Chiral N-oxides derived from scaffolds like 6-phenylpyridine-2-carboxylic acid can be synthesized and employed as effective controllers in a variety of asymmetric reactions. nih.gov The chirality can be introduced either in the substituent at the 6-position or through the formation of atropisomers if rotation around the C-C bond between the pyridine and phenyl rings is restricted. These chiral N-oxides can act as powerful electron-pair donors, creating a specific chiral environment around a metal center or in an organocatalytic transition state. nih.gov

These ligands have been successfully used in several enantioselective transformations, including allylation, propargylation, and Michael addition reactions. nih.gov The stereochemical outcome of these reactions is dictated by the specific structure of the chiral N-oxide ligand, which highlights the tunability of this class of catalysts. The development of new families of helical chiral pyridine N-oxides has further expanded the scope of their application in asymmetric synthesis. nih.gov

Table 1: Examples of Enantioselective Transformations Using Chiral N-Oxide Catalysts
Reaction TypeCatalyst TypeKey Feature of N-OxideTypical Enantioselectivity
Allylation of AldehydesChiral Pyridine N-OxideCreates a chiral environment for the nucleophilic attack.Often >90% ee
Henry (Nitroaldol) ReactionNi-Aminophenol Sulfonamide Complex with N-Oxide SubstrateN-oxide coordinates to the metal center, influencing the stereochemical outcome. mdpi.comUp to 99% ee mdpi.com
Michael AdditionMetal Complexes with Chiral Bipyridine N,N'-dioxidesBidentate coordination of the N-oxide groups provides a rigid chiral pocket.Variable, can be high

Pyridine N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.gov This property allows them to act as effective catalysts by activating Lewis acidic species. For instance, they can activate the C-Si bond in halosilane compounds, which is a key step in Sakurai–Hosomi–Denmark-type reactions. nih.gov By coordinating to the Lewis acid, the N-oxide increases its nucleophilicity, enabling reactions with various electrophiles under milder conditions than would otherwise be possible. researchgate.net

The interaction of the N-oxide's oxygen atom with a Lewis acid, such as a metal ion, enhances the positive electrostatic potential on the surface of the aromatic ring. mdpi.com This activation makes the system more susceptible to nucleophilic attack, accelerating the reaction rate. Computational studies have shown that coordination to Lewis acids like ZnCl₂ or BF₃, or even protonation, strengthens the electron-acceptor properties of the N-oxide, leading to stronger interactions with electron donors. mdpi.com This principle is fundamental to their catalytic activity in a range of organic transformations.

Applications in Functional Material Development

The electronic properties and rigid structure of 6-phenylpyridine-2-carboxylic acid and its N-oxide derivative make them attractive candidates for the development of advanced functional materials.

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as in optical communications and data storage. tcichemicals.com Pyridine-2-carboxylic acid derivatives have shown potential as NLO materials due to their significant optical nonlinearity and good thermal stability. bohrium.comresearchgate.net The incorporation of a metal ion into an organic ligand can further enhance these properties by controlling the intensity and polarization of incident light. researchgate.net

The N-oxide group, being a strong electron-donating group, can enhance the intramolecular charge transfer within the molecule, which is a key factor for high NLO response. By functionalizing the phenyl ring with electron-withdrawing groups, a strong donor-π-acceptor (D-π-A) system can be created, which is a common design strategy for efficient NLO materials. The this compound scaffold provides a versatile platform for synthesizing such D-π-A molecules with potentially large second- and third-order hyperpolarizabilities.

Table 2: Design Features of NLO Materials Based on Pyridine Derivatives
Structural FeatureContribution to NLO PropertiesExample Moiety
Electron Donor GroupInitiates intramolecular charge transfer.N-oxide, Amino group
π-Conjugated BridgeFacilitates electron delocalization.Phenyl-pyridine system
Electron Acceptor GroupCompletes the charge-transfer pathway.Nitro group, Cyano group
Metal CoordinationCan enhance hyperpolarizability and control molecular alignment.Zn(II), Cu(II) complexes bohrium.com

The development of new semiconducting polymers is crucial for advancing the performance of organic solar cells (OSCs). nih.gov The 6-phenylpyridine-2-carboxylic acid moiety can be incorporated into polymer backbones to tune their electronic and morphological properties. The rigid and planar nature of this unit can promote intermolecular π-π stacking, which is beneficial for charge transport in the solid state.

Electron Transfer and Redox Properties

The N-oxide group imparts unique redox characteristics to the parent molecule. The N+–O– bond is highly polar, and aromatic N-oxides can participate in single-electron transfer reactions. nih.govacs.org This reactivity is central to their function in various redox-mediated processes. The ability of the N-oxide to be oxidized and reduced underpins its role in electron transfer chains and as a potential antioxidant. Recent research has highlighted that pyridine N-oxides can serve as precursors to pyridine N-oxy radicals through single-electron oxidation, a process that can be facilitated by photoredox catalysis. nih.govresearchgate.net

Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. mdpi.com A key component of this technology is the use of electron shuttles, or redox mediators, which facilitate the transfer of electrons between a photosensitizer and a catalyst to minimize energy loss and prevent charge recombination. mdpi.com

Pyridine-N-oxide has demonstrated properties analogous to the tyrosine/tyrosyl radical redox couple, enabling it to function as an electron shuttle in artificial photosynthesis systems. nih.govacs.org This capability stems from the N-oxide moiety's ability to undergo single-electron transfer. nih.govacs.org Consequently, this compound, by virtue of its pyridine N-oxide core, possesses the structural and electronic prerequisites to act as an electron shuttle. The phenyl and carboxylic acid substituents can further modulate these redox properties. Polymeric N-oxides have also been noted for special electron transport properties, finding use in the development of semiconducting polymers and as interlayer materials for organic solar cells. nih.govacs.org

Table 1: Redox-Relevant Properties of Aromatic N-Oxides

PropertyDescriptionRelevance to Electron Shuttle Function
Polar N+–O Bond The N-oxide group features a highly polar dative bond with a significant dipole moment (e.g., 4.28 D for pyridine-N-oxide). nih.govInfluences interaction with other components in the photosynthetic system and affects solubility in polar media.
Single-Electron Transfer (SET) Capability Aromatic N-oxides can participate in single-electron transfer, forming N-oxy radicals. nih.govacs.orgnih.govThis is the fundamental mechanism by which it can accept and donate an electron, thereby "shuttling" it between a photosensitizer and a catalyst.
Redox Potential The potential at which the N-oxide is oxidized or reduced. This is tunable by substituents on the aromatic ring.The redox potential must be appropriately matched with the photosensitizer and catalyst for efficient electron transfer.
Structural Stability Aromatic N-oxides are typically more stable than their aliphatic counterparts. nih.govacs.orgEnsures the shuttle can undergo multiple redox cycles without significant degradation.

The capacity of N-oxides to engage in single-electron transfer reactions is also linked to potential antioxidant properties. nih.govacs.org Antioxidants function by neutralizing harmful free radicals, a process that often involves donating an electron. The special radical reactivity of the N-oxide functional group suggests it could play a role in mitigating oxidative stress. nih.govacs.org This characteristic has been proposed for several amphiphilic N-oxides. nih.govacs.org While specific studies on this compound are not detailed, the presence of the N-oxide moiety confers this potential antioxidant capability as a general chemical feature.

Relevance in Prodrug Design and Solubility Enhancement (General N-oxide chemistry, as chemical features)

The chemical features of the N-oxide group make it a valuable functional group in medicinal chemistry, particularly for improving the physicochemical properties of drug candidates. nih.govacs.orgbohrium.com Prodrug design is a strategy used to overcome limitations of a parent drug, such as poor solubility or unfavorable pharmacokinetics, by converting it into an inactive precursor that is then activated in vivo. johronline.com

The N-oxide functional group offers two key advantages in this context:

Solubility Enhancement : The N+–O– bond is highly polar and is a strong hydrogen bond acceptor. nih.govacs.org This significantly increases the hydrophilicity and aqueous solubility of the parent molecule. nih.govacs.org For a drug with poor water solubility, its conversion to an N-oxide derivative like this compound can be a viable strategy to improve its formulation and bioavailability. johronline.com

Prodrug Applications : Many heteroaromatic N-oxides can be enzymatically reduced back to the parent tertiary amine in vivo. nih.govacs.org This bioreduction makes the N-oxide an effective prodrug moiety. This approach is particularly relevant for developing hypoxia-activated prodrugs, which are designed to be selectively activated in the low-oxygen environments characteristic of solid tumors. nih.govacs.orgacs.org The N-oxide serves as an inert carrier that, upon reduction in hypoxic tissue, releases the active cytotoxic agent. nih.govacs.org For example, imipraminoxide (B17289) is considered a prodrug of the antidepressant imipramine. acs.org

Table 2: Physicochemical Impact of the N-Oxide Group in Drug Design

FeatureChemical BasisApplication/Advantage
Increased Polarity/Solubility The N+–O bond has a large dipole moment and acts as a strong hydrogen bond acceptor. nih.govacs.orgEnhances aqueous solubility of poorly soluble parent drugs, improving formulation options. nih.govjohronline.com
Decreased Membrane Permeability Higher polarity can reduce passive diffusion across biological membranes. nih.govacs.orgCan be used to alter the distribution of a drug or reduce off-target effects.
Bioreversible Moiety N-oxides can be enzymatically reduced in vivo to the parent amine/heterocycle. nih.govacs.orgForms the basis of N-oxide prodrugs, especially for targeted release in hypoxic environments. nih.govacs.org
Modulation of Basicity Pyridine N-oxides are significantly weaker bases than the corresponding pyridines (pKa of protonated pyridine-N-oxide is ~0.8 vs. ~5.2 for pyridine). scripps.eduAlters the ionization state at physiological pH, which can impact receptor binding, solubility, and pharmacokinetic properties.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to 6-Phenylpyridine-2-carboxylic acid N-oxide

While methods for the synthesis of pyridine (B92270) N-oxides are established, a primary future objective is the development of more sustainable and efficient routes specifically tailored for this compound. Current syntheses often rely on traditional oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), which, while effective, present challenges on an industrial scale due to cost and safety concerns. acs.org

Future research should prioritize "green chemistry" approaches. acs.org A significant area of interest is the use of hydrogen peroxide (H₂O₂) as a benign oxidant, which generates only water as a byproduct. rsc.orgresearchgate.net The development of protocols using H₂O₂ in conjunction with recyclable catalysts, such as heteropolyacids or polymer-supported reagents, could drastically improve the environmental footprint of the synthesis. rsc.orgresearchgate.netresearchgate.net For instance, the catalytic efficiency of poly(maleic anhydride-alt-1-octadecene) has been demonstrated for the N-oxidation of various pyridines with H₂O₂, offering a metal-free, reusable catalytic system that is both eco-friendly and cost-effective. rsc.orgresearchgate.netrsc.org

Furthermore, exploring alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and improved energy efficiency. The synthesis of the parent compound, 6-phenylpyridine-2-carboxylic acid, can be achieved through methods like the Suzuki coupling of a halogenated pyridine-2-carboxylic acid with phenylboronic acid. pipzine-chem.com Integrating this step with a subsequent green N-oxidation in a one-pot or telescoped sequence would represent a significant advancement in synthetic efficiency.

Table 1: Comparison of Oxidizing Agents for N-Oxidation

Oxidizing Agent Advantages Disadvantages Sustainability Outlook
m-CPBA High efficiency, well-established Costly, potential safety hazards, stoichiometric byproduct Less favorable for large-scale green synthesis
H₂O₂ Inexpensive, water is the only byproduct Often requires a catalyst, can be slower High potential for sustainable processes
H₂O₂ / CO₂ Forms highly reactive peroxymonocarbonate, metal-free Requires pressure Promising green alternative acs.org

| H₂O₂ / Acetonitrile | Effective oxidation system | Generates acetamide (B32628) byproduct, which can be difficult to remove | Moderate, depends on ease of purification acs.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The unique electronic nature of the N-oxide functionality, combined with the steric and electronic influence of the phenyl and carboxylic acid groups, suggests that this compound may exhibit novel reactivity. Pyridine N-oxides are known to act as potent hydrogen atom transfer (HAT) agents under photoredox catalysis, enabling the functionalization of strong aliphatic C–H bonds. acs.org Future work could explore the HAT capabilities of this compound, potentially leading to new methods for C-H activation with unique selectivity profiles influenced by the substituents.

The presence of the carboxylic acid at the 2-position and the phenyl group at the 6-position offers opportunities for intricate selectivity control in various transformations. For example, in metal-catalyzed reactions, the molecule could act as a bidentate ligand, coordinating through both the N-oxide oxygen and the carboxylate group. researchgate.net This coordination could direct reactions to specific sites on the pyridine ring or on a substrate bound to the metal center. Research into diastereoselective and enantioselective reactions catalyzed by chiral complexes of this compound is a particularly promising avenue. Studies on related phenyl-pyridine-2-carboxylic acid derivatives have shown high selectivity towards cancer cells, suggesting that the N-oxide variant could be explored for similar targeted biological activities. nih.gov

Rational Design of Highly Efficient and Recyclable Catalysts Based on this compound Derivatives

The inherent coordinating ability of this compound makes it an excellent candidate for development as a ligand in catalysis. The combination of the soft phenyl group, the hard carboxylate, and the N-oxide functionality allows for versatile coordination to a wide range of metal centers. A tri-nuclear Zn(II) complex based on the parent 6-phenylpyridine-2-carboxylic acid has already demonstrated catalytic activity, providing a foundation for exploring the N-oxide derivative. bcrec.id

A key future direction is the immobilization of catalysts derived from this ligand onto solid supports. This could involve anchoring the molecule to polymers, silica, or magnetic nanoparticles via the carboxylic acid group or the phenyl ring. Such heterogeneous catalysts would offer significant advantages in terms of separation, recovery, and recyclability, aligning with the principles of sustainable chemistry. rsc.orgresearchgate.net The design could focus on creating catalysts for specific organic transformations, such as cross-coupling reactions, oxidations, or asymmetric synthesis. The strong Lewis basicity of the N-oxide group can be harnessed to activate substrates, for example, in activating halosilane compounds for asymmetric allylation reactions, a principle well-established for other chiral pyridine N-oxides. mdpi.com

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research on this compound. DFT calculations can provide deep insights into the molecule's electronic structure, N-O bond dissociation enthalpy, and reactivity. mdpi.com Such studies can elucidate the intricate interplay between the phenyl, carboxyl, and N-oxide groups and predict how these affect the molecule's behavior as a ligand or catalyst. mdpi.com

Future computational work should focus on:

Mechanistic Elucidation: Modeling reaction pathways to understand the precise role of the N-oxide in catalytic cycles or its own chemical transformations. This can help in optimizing reaction conditions and improving selectivity.

Predictive Catalyst Design: Simulating the coordination of this compound derivatives with various metal ions to predict the geometry, stability, and potential catalytic activity of the resulting complexes. rsc.org This rational, in silico approach can guide synthetic efforts, saving significant time and resources.

Exploring Intermolecular Interactions: Calculating the strength and nature of non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding crystal engineering, self-assembly, and the behavior of derived materials. rsc.orgmdpi.com For example, computational studies have shown that coordination to a Lewis acid like ZnCl₂ can significantly enhance the π-acceptor properties of N-oxides, which could be exploited in designing new materials. mdpi.com

Table 2: Potential Applications of Computational Studies

Computational Method Research Application Expected Outcome
DFT Geometry Optimization Predicting stable conformations of the molecule and its metal complexes. Understanding steric and electronic effects of substituents. mdpi.com
Transition State Search Elucidating reaction mechanisms for synthesis and catalysis. Identifying rate-determining steps and opportunities for optimization.
NCI/QTAIM Analysis Characterizing non-covalent interactions in solid-state structures. Guiding crystal engineering and materials design. mdpi.com

| Molecular Dynamics | Simulating behavior in solution or within biological systems. | Predicting solubility, transport properties, and interactions with biomolecules. |

Integration into Multicomponent Reaction Systems and Flow Chemistry Approaches

The efficiency and atom economy of modern organic synthesis can be significantly enhanced by employing multicomponent reactions (MCRs) and continuous flow chemistry. Future research should aim to incorporate this compound into these advanced synthetic platforms.

As a bifunctional molecule, it could participate in MCRs to rapidly generate molecular complexity. For instance, the carboxylic acid could engage in an Ugi or Passerini reaction, while the N-oxide moiety could simultaneously direct a subsequent cyclization or functionalization step.

Furthermore, flow chemistry offers superior control over reaction parameters, enhances safety for hazardous reactions, and facilitates scalability. mdpi.com The synthesis of pyridine N-oxides has been successfully demonstrated in continuous flow microreactors, showing significant improvements in efficiency and safety over batch processes. organic-chemistry.orgresearchgate.net Future work could develop a continuous flow process for the synthesis of this compound itself. Subsequently, catalysts derived from this molecule could be immobilized within packed-bed reactors for use in continuous catalytic processes, enabling the efficient and automated production of fine chemicals. organic-chemistry.org This integration of a novel molecular scaffold with cutting-edge process technology represents a frontier in modern chemical synthesis.

Q & A

Q. What are the common synthetic routes for preparing 6-phenylpyridine-2-carboxylic acid N-oxide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves oxidation of the parent pyridine derivative. For example, oxidation of 2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) can yield N-oxide derivatives . Solvent choice (e.g., dichloromethane or acetic acid) and reaction time (4–24 hours) are critical to minimize side reactions like over-oxidation or ring-opening.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography is recommended.
  • NMR : 1^1H and 13^{13}C NMR can confirm the N-oxide formation by observing deshielding of adjacent protons and carbons .
  • IR : The N-O stretching vibration typically appears at 1250–1350 cm1^{-1}, distinct from other oxygen-containing functional groups .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as seen in pyridine-4-carboxamidoxime N-oxide structures, where hydrogen bonding networks stabilize the N-oxide moiety .

Q. How does the N-oxide functional group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The N-oxide group enhances electrophilic substitution at the pyridine ring’s ortho and para positions due to electron-withdrawing effects. For example, it facilitates nucleophilic additions or cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts. However, the N-oxide must be protected during harsh reactions (e.g., strong acid/base conditions) to prevent reduction back to the parent pyridine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for N-oxide derivatives?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance:
  • If NMR data conflicts with literature, compare with X-ray crystallographic data (e.g., CCDC 2035503 for pyridine-4-carboxamidoxime N-oxide ).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.
  • Replicate synthesis under standardized conditions to isolate solvent- or temperature-dependent spectral variations .

Q. What experimental strategies mitigate isomer formation during N-oxide synthesis?

  • Methodological Answer : Isomerization often arises from incomplete oxidation or competing reaction pathways. Strategies include:
  • Temperature control : Lower temperatures (0–5°C) favor selective oxidation.
  • Catalyst selection : Use of DMAP (dimethylaminopyridine) in acylation steps to direct regioselectivity .
  • Chromatographic separation : Employ gradient HPLC or silica gel chromatography to isolate isomers, as demonstrated in the purification of pyridinecarboxamide derivatives .

Q. How do supramolecular interactions (e.g., hydrogen bonding) affect the crystallographic packing of this compound?

  • Methodological Answer : The N-oxide group participates in strong hydrogen bonds with carboxylic acid protons or solvent molecules, influencing crystal packing. For example, in pyridine-4-carboxamidoxime N-oxide, N-O···H-N hydrogen bonds create a layered supramolecular structure . Computational modeling (e.g., DFT) can predict these interactions, guiding solvent selection for crystallization (e.g., ethanol/water mixtures).

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for N-oxide derivatives across studies?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines, concentrations, and controls. For example, variations in IC50_{50} values may arise from differences in mitochondrial toxicity assays (e.g., MTT vs. resazurin).
  • Validate purity : Use HPLC (>95% purity) to exclude confounding effects from synthesis byproducts.
  • Meta-analysis : Compare data across structurally similar compounds (e.g., pyridine-2-carboxamide N-oxides) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.